4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole
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Overview
Description
4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H5BrClNS2. It is a derivative of benzothiazole, characterized by the presence of bromine, chlorine, and a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole typically involves the reaction of 4-bromo-6-chloro-2-aminobenzothiazole with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-methoxy-6-chloro-2-(methylthio)benzo[d]thiazole.
Scientific Research Applications
4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole varies depending on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Molecular Targets and Pathways:
Enzymes: Targets include kinases and proteases involved in disease pathways.
Proteins: Interaction with signaling proteins can modulate cellular pathways.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(methylsulfinyl)benzo[d]thiazole
- 4-Bromo-6-chloro-2-(methylsulfonyl)benzo[d]thiazole
- 6-Bromo-2-methylbenzo[d]thiazole
Uniqueness: 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-6-chloro-2-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS2/c1-12-8-11-7-5(9)2-4(10)3-6(7)13-8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSAQWDATOOVIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682008 |
Source
|
Record name | 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-55-4 |
Source
|
Record name | 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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